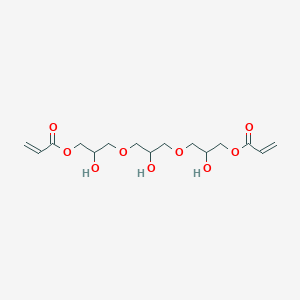

Diacrilato de triglicérido

Descripción general

Descripción

Synthesis Analysis

The synthesis of triacylglycerols like triglycerol diacrylate involves enzymatic pathways that catalyze the formation of TAG from acyl-CoA and diacylglycerol (DAG) substrates. Notably, the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT) is fundamental in this process, catalyzing the final step in TAG synthesis. Research identifies different types of DGAT enzymes, such as DGAT1 and DGAT2, which are crucial for TAG biosynthesis in various organisms, including yeast, plants, and animals (Cases et al., 1998).

Molecular Structure Analysis

The molecular structure of triacylglycerols is characterized by a glycerol backbone esterified with three fatty acids. Advanced techniques such as high-energy collisional activation tandem mass spectrometry (MS/MS) have been employed to elucidate the complete structure of TAGs, providing detailed information on the number of carbons, degrees of unsaturation, and the positions of acyl groups on the glycerol backbone (Cheng et al., 1998).

Chemical Reactions and Properties

TAGs undergo various chemical reactions, including enzymatic processes that lead to their synthesis and breakdown. The enzyme DGAT1, for example, not only catalyzes TAG synthesis but also participates in the synthesis of diacylglycerols, waxes, and retinyl esters, indicating a multifunctional role in lipid metabolism (Yen et al., 2005).

Physical Properties Analysis

The physical properties of TAGs, such as melting point, solubility, and crystalline structure, are influenced by the composition and configuration of their fatty acid constituents. These properties are crucial for their biological function and industrial applications. The crystal structure analysis of mixed-chain triacylglycerols, for example, has revealed detailed insights into their molecular organization and how it affects their physical behavior (Goto et al., 1992).

Aplicaciones Científicas De Investigación

Ciencia de los polímeros

El diacrilato de triglicérido se usa en el campo de la ciencia de los polímeros. Es un monómero que se puede polimerizar para formar una variedad de polímeros . Estos polímeros pueden tener una amplia gama de propiedades dependiendo de los otros monómeros con los que se polimerizan, lo que los hace útiles en una variedad de aplicaciones, como recubrimientos, adhesivos y selladores .

Ciencia de los materiales

En la ciencia de los materiales, el this compound se usa en la producción de hidrogeles . Los hidrogeles son estructuras en forma de red, altamente absorbentes, que pueden contener grandes cantidades de agua. Tienen una amplia gama de aplicaciones, incluyendo sistemas de administración de medicamentos, andamios de ingeniería de tejidos y lentes de contacto .

Bioquímica

El this compound juega un papel en el campo de la bioquímica, particularmente en la biosíntesis de triacilgliceroles . Los triacilgliceroles son un tipo de lípido que se usa para el almacenamiento de energía en el cuerpo .

Farmacéuticos

En la industria farmacéutica, el this compound se puede usar en la formulación de sistemas de administración de medicamentos . Sus propiedades permiten la liberación controlada de medicamentos, mejorando la efectividad de los tratamientos

Mecanismo De Acción

Target of Action

Triglycerol diacrylate (TDA) is a polyol ester that is widely employed in various applications It is known to interact with other molecules through the formation of robust bonds .

Mode of Action

The mode of action of TDA is hypothesized to stem from its ability to establish robust bonds . It forms potent interactions with other molecules through the formation of strong hydrogen bonds and Van der Waals forces . This unique molecular structure grants TDA a range of exceptional properties .

Biochemical Pathways

It is added to an acrylated epoxidized soybean oil:polyethylene glycol diacrylate resin to increase hydrogen bonding .

Pharmacokinetics

It is known that tda has a molecular weight of 34835 and a density of 1237 g/mL at 25 °C .

Result of Action

The addition of TDA to an acrylated epoxidized soybean oil:polyethylene glycol diacrylate resin increases the ink’s shear yield stress and viscosity by 916% and 27.6%, respectively . This results in improved printability, with the best performance observed at 3 vol% TDA . This composition achieved an ultimate tensile strength (UTS) of 32.4 ± 2.1 MPa and an elastic modulus of 1.15 ± 0.21 GPa .

Action Environment

The action of TDA is influenced by environmental factors such as temperature. It is stored at a temperature of 2-8°C

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Triglycerol diacrylate plays a significant role in biochemical reactions, particularly in the synthesis of triacylglycerols . Triacylglycerols are synthesized via three main pathways: the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in liver and adipose tissue, and a monoacylglycerol pathway in the intestines . Triglycerol diacrylate is involved in these pathways, interacting with various enzymes, proteins, and other biomolecules.

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Triglycerol diacrylate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to participate in ester synthesis reactions, contributing to the formation of triacylglycerols .

Metabolic Pathways

Triglycerol diacrylate is involved in the metabolic pathways of triacylglycerol biosynthesis . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O9/c1-3-14(19)23-9-12(17)7-21-5-11(16)6-22-8-13(18)10-24-15(20)4-2/h3-4,11-13,16-18H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSYEWWHQGPWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COCC(COCC(COC(=O)C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120123-31-1 | |

| Record name | 2-Propenoic acid, 1,1′-[(2-hydroxy-1,3-propanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120123-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90404932 | |

| Record name | Triglycerol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60453-84-1 | |

| Record name | Triglycerol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,3-diglycerolate diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

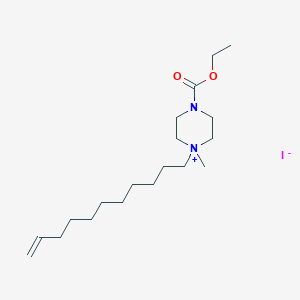

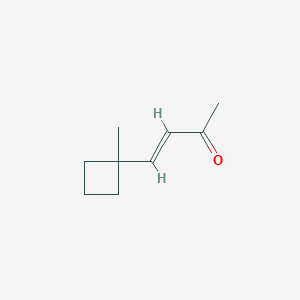

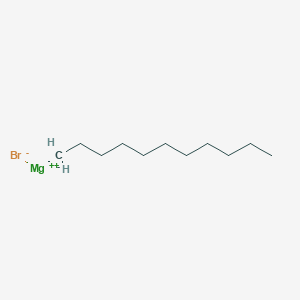

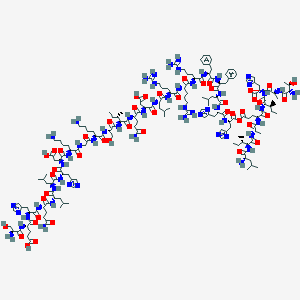

Feasible Synthetic Routes

Q & A

Q1: How does Triglycerol diacrylate influence the properties of UV-curable bio-based composites?

A1: Triglycerol diacrylate acts as a crosslinking agent in UV-curable formulations. [] Upon exposure to UV light, its acrylate groups undergo polymerization, forming a network structure within the composite material. This crosslinking significantly impacts the material's mechanical properties, enhancing its strength, stiffness, and stability. [] The research likely explores the optimal concentration of Triglycerol diacrylate to achieve desired material properties for specific applications.

Q2: What are the advantages of using Triglycerol diacrylate in bio-based composites?

A2: Triglycerol diacrylate is derived from glycerol, a renewable resource, making it a more sustainable choice compared to petroleum-based crosslinkers. [] Additionally, its incorporation can improve the printability of the bio-based composite ink, allowing for more precise and complex 3D structures to be fabricated using techniques like stereolithography. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)